molecular formula C13H15NO6 B554400 N-Carbobenzoxy-L-glutamic acid CAS No. 1155-62-0

N-Carbobenzoxy-L-glutamic acid

Cat. No. B554400
CAS RN: 1155-62-0
M. Wt: 281.26 g/mol
InChI Key: PVFCXMDXBIEMQG-JTQLQIEISA-N
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Description

N-Carbobenzoxy-L-glutamic acid is a derivative of glutamic acid . It is used in research and has commercial applications as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .


Synthesis Analysis

N-Carbobenzoxy-L-glutamic acid can be synthesized through a ring-opening polymerization (ROP) and thiol-ene click reaction . This process involves the use of methoxy polyethylene glycol (mPEG) and poly(carbobenzoxy-l-glutamic acid, BLG) as an amphiphilic copolymer, and β-thiopropionate as an acid-labile linkage .


Molecular Structure Analysis

The molecular formula of N-Carbobenzoxy-L-glutamic acid is C13H15NO6 . Its molecular weight is 281.26 g/mol . The IUPAC name is (2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid .


Chemical Reactions Analysis

N-Carbobenzoxy-L-glutamic acid is involved in the synthesis of regiospecific γ-glutamyl peptides through the ring-opening reaction of N-α-carbobenzoxy-L-glutamic anhydride and amino acids or peptides in the presence of N-hydroxysuccinimide .


Physical And Chemical Properties Analysis

N-Carbobenzoxy-L-glutamic acid appears as a white to off-white powder .

Scientific Research Applications

Specific Scientific Field

The application of N-Carbobenzoxy-L-glutamic acid is found in the field of Drug Delivery and Oncology .

Summary of the Application

N-Carbobenzoxy-L-glutamic acid is used in the development of pH-responsive micelles, which are a type of nanoparticle. These micelles are designed to enhance the delivery of anti-cancer drugs, specifically doxorubicin, to tumor cells .

Methods of Application or Experimental Procedures

The micelles are created using a copolymer of methoxy polyethylene glycol (mPEG) and poly(carbobenzoxy-L-glutamic acid, BLG), with b-thio-propionate as an acid-labile linkage. The mPEG-S-PBLG copolymer is synthesized through one-step ring-opening polymerization (ROP) and thiol-ene click reaction. This copolymer can efficiently encapsulate doxorubicin to form micelles .

Results or Outcomes

The doxorubicin-loaded micelles were found to be stable under physiological conditions and disintegrated under acidic conditions, which are typical in the tumor microenvironment. This allows for targeted drug delivery to cancer cells and release of the drug in response to the low pH in endosomes/lysosomes, resulting in cell death. The micellar formulation also significantly prolonged blood circulation, reduced cardiac distribution, and selectively delivered more drugs to tumor tissue. Compared with free doxorubicin, the micelles significantly improved anti-tumor efficacy and reduced systemic and cardiac toxicity in two different tumor xenograft models .

Enhancing Transglutaminase Production

Specific Scientific Field

This application is found in the field of Microbiology and Food Science .

Summary of the Application

N-Carbobenzoxy-L-glutamic acid is used in the production of transglutaminase (TGase) from Streptomyces mobaraensis. TGase is an enzyme that catalyzes acyl-transfer reactions between the γ-carboxamide group of protein or peptide-bound glutamine and ε-amino group of lysine or other primary amines . This enzyme has extensive applications in food, medicine, and other industries .

Methods of Application or Experimental Procedures

The production of TGase is enhanced by iterative mutagenesis breeding with atmospheric and room-temperature plasma (ARTP). After eight rounds of iterative ARTP mutagenesis, four genetically stable mutants were identified, which showed increased TGase production .

Results or Outcomes

The best mutant exhibited a maximum TGase activity of 5.85 U/mL during flask fermentation. The overexpression of TGase zymogen gene in the mutants contributes to the increase in TGase production .

Modulating Antioxidant Defense Systems and Nutrient Homeostasis

Specific Scientific Field

This application is found in the field of Environmental Science and Plant Physiology .

Summary of the Application

N-Carbobenzoxy-L-glutamic acid is used to protect lentil seedlings from oxidative stress produced by toxic copper and allows them to survive under copper toxicity .

Methods of Application or Experimental Procedures

Lentil seedlings are exposed to excessive copper, and then pre-treated with L-glutamic acid. This treatment improves the phenotypic appearance of lentil seedlings, which is distinctly evidenced by higher biomass production, maintenance of water balance, and an increase in photosynthetic pigments when exposed to toxic copper .

Results or Outcomes

L-Glutamic acid also protected the seedlings from copper-induced oxidative stress by reducing the oxidative stress marker, specifically by the efficient action of enzymatic and non-enzymatic antioxidants, particularly ascorbate, catalase, monodehydroascorbate, and glutathione peroxidase and maintaining redox balance .

Enhancing Transglutaminase Production

Specific Scientific Field

This application is found in the field of Microbiology and Food Science .

Summary of the Application

N-Carbobenzoxy-L-glutamic acid is used in the production of transglutaminase (TGase) from Streptomyces mobaraensis. TGase is an enzyme that catalyzes acyl-transfer reactions between the γ-carboxamide group of protein or peptide-bound glutamine and ε-amino group of lysine or other primary amines . This enzyme has extensive applications in food, medicine, and other industries .

Methods of Application or Experimental Procedures

The production of TGase is enhanced by iterative mutagenesis breeding with atmospheric and room-temperature plasma (ARTP). After eight rounds of iterative ARTP mutagenesis, four genetically stable mutants were identified, which showed increased TGase production .

Results or Outcomes

The best mutant exhibited a maximum TGase activity of 5.85 U/mL during flask fermentation. The overexpression of TGase zymogen gene in the mutants contributes to the increase in TGase production .

Modulating Antioxidant Defense Systems and Nutrient Homeostasis

Specific Scientific Field

This application is found in the field of Environmental Science and Plant Physiology .

Summary of the Application

N-Carbobenzoxy-L-glutamic acid is used to protect lentil seedlings from oxidative stress produced by toxic copper and allows them to survive under copper toxicity .

Methods of Application or Experimental Procedures

Lentil seedlings are exposed to excessive copper, and then pre-treated with L-glutamic acid. This treatment improves the phenotypic appearance of lentil seedlings, which is distinctly evidenced by higher biomass production, maintenance of water balance, and an increase in photosynthetic pigments when exposed to toxic copper .

Results or Outcomes

L-Glutamic acid also protected the seedlings from copper-induced oxidative stress by reducing the oxidative stress marker, specifically by the efficient action of enzymatic and non-enzymatic antioxidants, particularly ascorbate, catalase, monodehydroascorbate, and glutathione peroxidase and maintaining redox balance .

Safety And Hazards

While specific safety data for N-Carbobenzoxy-L-glutamic acid was not found, it’s important to handle all chemicals with care. Avoid inhalation, contact with skin, eyes, or clothing, and ingestion . Always use personal protective equipment and ensure adequate ventilation .

Future Directions

N-Carbobenzoxy-L-glutamic acid has potential applications in the development of pH-responsive micelles, which could be used for targeted drug delivery . These micelles are stable under physiological conditions and disintegrate under acidic conditions, allowing for the targeted release of drugs .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCXMDXBIEMQG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883660
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-
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Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbobenzoxy-L-glutamic acid

CAS RN

1155-62-0, 63648-73-7
Record name N-(Benzyloxycarbonyl)-L-glutamic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-((phenylmethoxy)carbonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258
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Record name (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
DL Ross - 1963 - search.proquest.com
… of N-carbobenzoxy-L-glutamic acid in 200 ml. of freshly distilled acetic anhydride was heated to boiling for 2 minutes, and the pale yellow solution which resulted was concentrated …
Number of citations: 0 search.proquest.com
RB Kelly - The Journal of Organic Chemistry, 1963 - ACS Publications
… (76%) of N-carbobenzoxy-L-glutamic acid with mp 118-120 (lit.,10 120), identical to a sample prepared by carbobenzoxylation of L-glutamic acid (mp, mixed mp, and infrared spectrum). …
Number of citations: 31 pubs.acs.org
RF Lloyd, CG Skinner, W Shive… - Journal of Medicinal …, 1965 - ACS Publications
… been prepared by the mixed anhydride coupling of N-carbobenzoxy-L-glutamic acid «-benzyl ester with the appropriate methyl aminobenzoaie followed by removal of the protecting …
Number of citations: 5 pubs.acs.org
J Kovacs, R Giannotti, A Kapoor - Journal of the American …, 1966 - ACS Publications
A general method for thesynthesis of polypeptides with known repeating sequence of amino acids using pentachlorophenyl active esters was developed in this laboratory, and the …
Number of citations: 111 pubs.acs.org
MM Vigdorchik, TK Trubitsyna, NV Gavrilova… - Pharmaceutical …, 1977 - Springer
… of establishing the absolute configuration of glutramine and of synthesizing its diastereoisomer, we have studied the reaction of the inner anhydride of N-carbobenzoxy-L-glutamic acid (…
Number of citations: 2 link.springer.com
RB Kelly, EG Daniels, JW Hinman - The Journal of Organic …, 1962 - ACS Publications
… with a cold ethereal solution of N-carbobenzoxy-L-glutamic acid 7-azide prepared as above from 1.77 g. (0.006 mole) ofN-carbobenzoxyL-glutamic acid 7-hydrazide. The mixture was …
Number of citations: 68 pubs.acs.org
AA Yamontaite, GK Krasil'nikova, OV Kil'disheva… - Chemistry of …, 1972 - Springer
… -phthalyl-D, L-valine, N-phthalyl-D, L -glycine, N-phthalyl -D, Lalanine, N-carbobenzoxy-D,L-valine, N-benzoyl-D,L-leucine, and of the T-methyl ester of N-carbobenzoxy-L-glutamic acid …
Number of citations: 2 link.springer.com
Y Obata, R Kitasawa - Agricultural and Biological Chemistry, 1964 - jstage.jst.go.jp
The presence of ƒÁ-L-glutamyl-S-methyl-L-cysteine in kidney beans (Phaseolus vulgaris L.) and lima beans (Phaseolus limensis Macted.) has been reported by several investigators. …
Number of citations: 2 www.jstage.jst.go.jp
PG Katsoyannis, K Fukuda… - Journal of the American …, 1963 - ACS Publications
The partially protected nonapeptide N-^-nitrocarbobenzoxyglycyl-L-isoleucyl-L-valyl-y-ieri-butyl-L-glutamyl-L-glutaminyl-S-benzyl-L-cysteinyl-S-benzyl-L-cysteinyl-L-alanylglycine, …
Number of citations: 25 pubs.acs.org
T Kasai, S Sakamura - Agricultural and Biological Chemistry, 1975 - Taylor & Francis
… The reaction of a mixture of a- and y- benzylester of N-carbobenzoxY-L-glutamic acid with … compounds were prepared from N-carbobenzoxY-Lglutamic acid anhydride and glycine by …
Number of citations: 1 www.tandfonline.com

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